molecular formula C6H3Br2F3S B12957300 3-Bromo-5-(bromomethyl)-2-(trifluoromethyl)thiophene

3-Bromo-5-(bromomethyl)-2-(trifluoromethyl)thiophene

Cat. No.: B12957300
M. Wt: 323.96 g/mol
InChI Key: FYGJHQYSFPOVBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(bromomethyl)-2-(trifluoromethyl)thiophene is an organosulfur compound with the molecular formula C6H2Br2CF3S. This compound features a thiophene ring substituted with bromine, bromomethyl, and trifluoromethyl groups. Thiophenes are known for their aromatic properties and are widely used in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(bromomethyl)-2-(trifluoromethyl)thiophene typically involves the bromination of 2-(trifluoromethyl)thiophene. A common method includes:

    Bromination of 2-(trifluoromethyl)thiophene: This step involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce bromine atoms at the desired positions on the thiophene ring.

    Bromomethylation: The bromomethyl group can be introduced using a bromomethylating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(bromomethyl)-2-(trifluoromethyl)thiophene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as potassium carbonate (K2CO3).

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Derivatives with different functional groups replacing the bromine atoms.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Methyl-substituted thiophene derivatives.

Scientific Research Applications

3-Bromo-5-(bromomethyl)-2-(trifluoromethyl)thiophene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Incorporated into polymers and other materials to impart specific electronic or optical properties.

    Pharmaceutical Research: Investigated for its potential use in drug development due to its unique structural features.

    Agricultural Chemistry: Explored as a building block for agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(bromomethyl)-2-(trifluoromethyl)thiophene depends on its application. In organic synthesis, it acts as a versatile building block, participating in various reactions to form more complex structures. In materials science, its electronic properties are exploited to enhance the performance of polymers and other materials.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-(trifluoromethyl)thiophene: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.

    5-Bromo-2-(trifluoromethyl)thiophene: Similar structure but different substitution pattern, affecting its reactivity and applications.

    2-Bromo-5-(bromomethyl)thiophene: Lacks the trifluoromethyl group, which can influence its electronic properties.

Uniqueness

3-Bromo-5-(bromomethyl)-2-(trifluoromethyl)thiophene is unique due to the presence of both bromine and trifluoromethyl groups, which enhance its reactivity and make it a valuable intermediate in various chemical syntheses. The trifluoromethyl group also imparts unique electronic properties, making it useful in materials science and pharmaceutical research.

Properties

Molecular Formula

C6H3Br2F3S

Molecular Weight

323.96 g/mol

IUPAC Name

3-bromo-5-(bromomethyl)-2-(trifluoromethyl)thiophene

InChI

InChI=1S/C6H3Br2F3S/c7-2-3-1-4(8)5(12-3)6(9,10)11/h1H,2H2

InChI Key

FYGJHQYSFPOVBU-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1Br)C(F)(F)F)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.